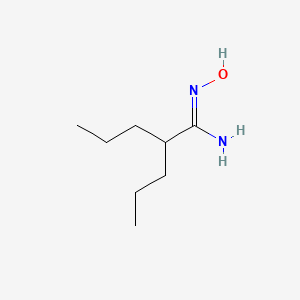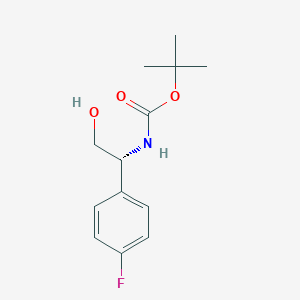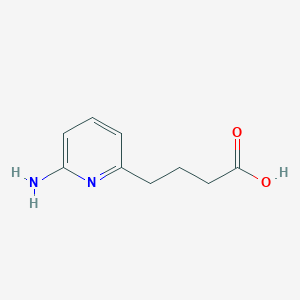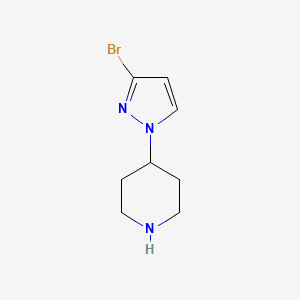
N'-hydroxy-2-propylpentanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-2-propylpentanimidamide is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their versatile applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a hydroxy group attached to the nitrogen atom of the amidoxime functional group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-propylpentanimidamide can be achieved through a one-pot approach involving the reaction of secondary amides with hydroxylamine. The reaction is typically mediated by triphenylphosphine and iodine under mild conditions . This method allows for the efficient conversion of secondary amides to N-substituted amidoximes with high yields.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-2-propylpentanimidamide are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-2-propylpentanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amidoxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidoximes or amides.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-2-propylpentanimidamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-hydroxy-2-propylpentanimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group of the amidoxime can chelate metal ions, which is crucial for its activity as an enzyme inhibitor . The compound can also undergo hydrolysis to release active amines, which interact with biological targets to exert their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-hydroxy-2,2-dimethylpropanimidamide
- N-hydroxy-2-ethylbutanimidamide
- N-hydroxy-2-methylpentanimidamide
Uniqueness
N’-hydroxy-2-propylpentanimidamide is unique due to its specific alkyl chain length and substitution pattern, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme inhibition profiles .
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
N'-hydroxy-2-propylpentanimidamide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7(6-4-2)8(9)10-11/h7,11H,3-6H2,1-2H3,(H2,9,10) |
InChI-Schlüssel |
XQGUELFYDGCSJQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC(CCC)/C(=N/O)/N |
Kanonische SMILES |
CCCC(CCC)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)


![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
![5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13451981.png)


![2-[(Tert-butoxy)carbonyl]-8-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid](/img/structure/B13451989.png)

